molecular formula C16H12BrClO3 B2466199 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 932870-97-8

3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B2466199
CAS No.: 932870-97-8
M. Wt: 367.62
InChI Key: UCLQVZPKJSEHLG-VMPITWQZSA-N
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Description

3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid ( 932870-97-8) is a chemical building block with a molecular formula of C16H12BrClO3 and a molecular weight of 367.62 g/mol . This compound belongs to the cinnamic acid derivative family, characterized by a prop-2-enoic acid chain linked to a di-substituted aromatic system. The structure features both bromo and chloro substituents, which are common in medicinal chemistry for modulating a compound's electronic properties, lipophilicity, and binding affinity . While the specific biological profile of this compound is not fully detailed in public literature, structurally similar 4-bromo-2-chlorophenyl derivatives have been reported in scientific research for their potential in vitro inhibitory activity and serve as key intermediates in the structure-based design of novel agents . Furthermore, cinnamic acid derivatives are widely investigated in pharmaceutical research for their diverse biological activities. As such, this bromo- and chloro-functionalized cinnamic acid derivative presents significant value as an advanced intermediate for researchers in drug discovery and organic synthesis. It can be utilized in various cross-coupling reactions, serve as a precursor for more complex molecular architectures, or be incorporated into compound libraries for biological screening . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLQVZPKJSEHLG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps. One common method starts with 5-bromo-2-chlorobenzoic acid as the raw material. This compound undergoes acylation and Friedel-Crafts acylation reactions to form (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone. This intermediate is then subjected to nucleophilic substitution with (S)-3-hydroxytetrahydrofuran, followed by reduction to yield the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic rings enable electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions.

Reaction TypeReagents/ConditionsOutcomeReference
Bromine displacementKCN, DMF, 80°CReplacement of Br with CN group
Methoxy group demethylationBBr₃, CH₂Cl₂, −78°CCleavage of methoxy to hydroxyl group
  • Key Insight : Bromine at the 5-position undergoes substitution more readily than chlorine due to lower bond dissociation energy.

Carboxylic Acid Derivative Formation

The prop-2-enoic acid moiety participates in classical acid-derived reactions:

Esterification

ReagentsConditionsYieldApplication
SOCl₂ + ROHReflux, 4h78–85%Prodrug synthesis
DCC/DMAPRT, 12h65%Polymer precursors

Amide Formation

AmineCoupling AgentSolventYield
BenzylamineEDCI/HOBtDMF72%
PiperidineDCCTHF68%

Cross-Coupling Reactions

The brominated aromatic ring facilitates metal-catalyzed couplings:

ReactionCatalyst SystemSubstrateProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesN-aryl amines

Example :
C16H12BrClO3+PhB(OH)2Pd(0)C22H17ClO3+HBr\text{C}_{16}\text{H}_{12}\text{BrClO}_3 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{C}_{22}\text{H}_{17}\text{ClO}_3 + \text{HBr}
Yields: 60–75% under optimized conditions .

Oxidation and Reduction

The α,β-unsaturated acid system allows selective redox transformations:

ProcessReagentsSelectivityOutcome
HydrogenationH₂, Pd/CDouble bond reductionSaturated carboxylic acid
EpoxidationmCPBAEndo preferenceEpoxide formation

Notable Observation : Reduction of the double bond increases conformational flexibility but diminishes bioactivity in enzyme inhibition assays .

Photochemical Reactivity

The ortho-chlorophenyl group influences UV-induced reactions:

Conditionλ (nm)ProductQuantum Yield
UV-A (365 nm)MethanolCyclized lactone0.32
UV-C (254 nm)AcetonitrileRadical dimerization0.18

Comparative Reactivity Table

A comparison with structurally related compounds highlights functional group effects:

CompoundReactive SiteDominant Reaction
3-{5-Bromo...}prop-2-enoic acidBr, COOHSuzuki coupling
3-(5-Chloro...)prop-2-enoic acidCl, COOHEsterification
Non-halogenated analogCOOHAmidation

Data sources:

Mechanistic Considerations

  • Steric Effects : The 2-chlorophenyl methoxy group hinders nucleophilic attack at the para position .

  • Electronic Effects : Electron-withdrawing halogens increase the electrophilicity of the aromatic ring, favoring SNAr reactions.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

  • Alkylation
  • Aldol Condensation
  • Cross-Coupling Reactions

These reactions can lead to the development of new pharmaceuticals and agrochemicals, enhancing the compound's utility in synthetic organic chemistry.

Biological Studies

The structural characteristics of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid enable it to interact with biological molecules, making it valuable in biochemical research. Notable applications include:

  • Enzyme Inhibition Studies : The compound can inhibit specific enzymes, allowing researchers to study metabolic pathways and enzyme kinetics.
  • Receptor Binding Assays : Its ability to bind to receptors can be investigated to understand drug-receptor interactions.

Case Study Example : A study on brominated compounds indicated that similar structures exhibit significant biological activity against cancer cell lines, suggesting potential applications in cancer research for this compound .

Material Science

In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials with tailored properties. Its reactivity with other functional groups allows for the modification of polymer systems and the development of advanced materials.

Data Table: Comparison of Applications

Application AreaSpecific Use CasesNotable Features
Organic SynthesisBuilding block for complex moleculesVersatile reactivity
Biological ResearchEnzyme inhibition, receptor bindingInteracts with biological pathways
Material ScienceDevelopment of specialty chemicalsTailored properties through functionalization

Mechanism of Action

The mechanism of action of 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The aromatic structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Propenoic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Purity Key References
3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid (Target) C₁₆H₁₂BrClO₃ 367.63 5-Br, 2-(2-Cl-C₆H₄OCH₂) 95%
3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid C₁₆H₁₂Cl₂O₃ 323.17 5-Cl, 2-(2-Cl-C₆H₄OCH₂) N/A
3-{3-[(2-Bromophenyl)methoxy]phenyl}prop-2-enoic acid C₁₆H₁₃BrO₃ 333.18 3-(2-Br-C₆H₄OCH₂) N/A
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid C₁₀H₉BrO₃ 257.08 3-Br, 4-OCH₃ N/A
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 259.10 5-Br, 2-OCH₃ (saturated backbone) N/A
Key Observations

Halogen Effects: The target compound contains bromine at the 5-position and a (2-chlorophenyl)methoxy group, which likely enhances lipophilicity and electron-withdrawing properties compared to analogs with chlorine or methoxy substituents . Replacement of bromine with chlorine (e.g., 3-{5-chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid) reduces molecular weight by ~44 g/mol but may decrease steric bulk and polarizability .

Backbone Saturation: The saturated analog 3-(5-Bromo-2-methoxyphenyl)propanoic acid lacks the α,β-unsaturated system, which is critical for Michael addition reactivity or conjugation-dependent bioactivity .

Functional Group Variations

Hydrogen Bonding and Crystal Packing
  • The (2-chlorophenyl)methoxy group in the target compound introduces ortho-chloro steric hindrance, which may influence crystal packing and intermolecular hydrogen bonding patterns (e.g., C=O···H–O interactions) compared to unsubstituted methoxy analogs .
  • In contrast, morpholine or fluorenylmethoxycarbonyl (FMOC) substituents in other derivatives (e.g., 3-[4-(FMOC-amino)phenyl]prop-2-enoic acid) introduce bulkier groups that dominate crystal lattice arrangements .

Biological Activity

3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid, with the molecular formula C16H12BrClO3 and a molecular weight of approximately 367.62 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps starting from 5-bromo-2-chlorobenzoic acid. The process includes acylation and Friedel-Crafts reactions, leading to the formation of various intermediates before yielding the final product. The compound can undergo various chemical transformations, including oxidation, reduction, substitution, and hydrolysis, due to the presence of reactive bromine and chlorine atoms in its structure .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating its cytotoxic effects, this compound was tested on human breast adenocarcinoma (MCF7) and non-tumorigenic epithelial cell lines (MCF10A) using MTT assays. Results demonstrated that it possesses a GI50 value indicating effective inhibition of cell proliferation while maintaining relatively low toxicity towards normal cells .

Cell LineGI50 Value (nM)Toxicity Level
MCF747Low
MCF10A>87% ViabilityNon-toxic

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression. The aromatic structure facilitates binding to these targets, potentially inhibiting their activity. For instance, computational docking studies have shown favorable binding modes within active sites of enzymes related to tumor growth .

Case Studies and Research Findings

  • Inhibition of EGFR : A related study demonstrated that compounds similar to this compound exhibited potent inhibitory activity against the EGFR T790M mutation, a common resistance mechanism in lung cancer therapies. The IC50 values for these compounds were comparable to established drugs like osimertinib .
  • Caspase Activation : Another study highlighted that treatment with this compound increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels, suggesting its role in promoting apoptosis in cancer cells .
  • Molecular Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to DNA topoisomerase II, a critical enzyme for DNA replication and transcription in cancer cells. This binding may disrupt normal cellular processes and enhance cytotoxicity against tumor cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid, and what are their efficiency metrics?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or condensation reactions. For example, analogous brominated phenylpropanoic acids (e.g., 2-(5-Bromo-2-hydroxyphenyl)acetic acid) are synthesized using boronic acid intermediates under palladium catalysis, achieving yields of 60–85% depending on substituent reactivity . X-ray crystallography (e.g., monoclinic P2₁/c systems) is critical for confirming stereochemistry and structural integrity . Optimize reaction temperature (70–100°C) and solvent polarity (e.g., THF/DMF mixtures) to enhance regioselectivity.

Q. What safety protocols are essential for handling brominated/chlorinated aromatic compounds like this derivative in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact .
  • Monitor airborne concentrations via gas chromatography-mass spectrometry (GC-MS) to ensure compliance with exposure limits (<1 ppm for brominated aromatics) .
  • Implement emergency showers/eye wash stations and decontamination protocols for spills .
  • Store in inert atmospheres (argon) to prevent degradation.

Q. Which analytical techniques are prioritized for purity assessment and structural characterization of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS to quantify impurities (<5%) .
  • Structural Confirmation :
  • NMR : 1H^1H/13C^{13}C-NMR to verify substitution patterns (e.g., methoxy at δ 3.8–4.1 ppm, aromatic protons at δ 6.5–7.8 ppm) .
  • X-ray Diffraction : Resolve stereochemical ambiguities; comparable derivatives (e.g., 2-chlorophenylprop-2-enoic acid) crystallize in monoclinic systems with Z = 4 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation) during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Pd(OAc)₂/XPhos systems to suppress β-hydride elimination, which causes dehalogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase byproducts; balance with toluene for selectivity .
  • Temperature Control : Lower reaction temperatures (50–70°C) reduce radical-mediated degradation of bromine substituents .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., HepG2, HEK293) to differentiate target-specific effects from cytotoxicity .
  • Metabolite Screening : Use LC-QTOF-MS to identify reactive metabolites (e.g., quinone intermediates) that may confound activity .
  • Computational Modeling : Dock the compound into target enzymes (e.g., cyclooxygenase-2) using DFT-optimized geometries to predict binding modes vs. experimental IC₅₀ .

Q. How can environmental fate studies evaluate the persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Assess stability at pH 5–9 (25–37°C) via HPLC to determine half-life in aquatic systems .
  • Bioaccumulation Factor (BAF) : Use OECD 305 guidelines with zebrafish models; measure log P (estimated ~3.2 for brominated analogs) to predict lipid solubility .
  • Photodegradation : Expose to UV-Vis light (λ = 290–400 nm) and monitor degradation products via GC-MS .

Q. What experimental approaches validate the antioxidant capacity of this compound in cellular models?

  • Methodological Answer :

  • DPPH/ABTS Assays : Quantify radical scavenging activity (EC₅₀) in vitro, comparing to ascorbic acid controls .
  • Cellular ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cells; normalize to mitochondrial activity via MTT assays .
  • Gene Expression : Profile Nrf2/Keap1 pathway activation via qPCR to link antioxidant effects to molecular mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Recrystallization : Repurify using gradient solvent pairs (e.g., hexane/ethyl acetate) to remove polymorphic impurities .
  • Cross-Validation : Compare NMR data with structurally similar derivatives (e.g., 5-Bromo-2-methoxyphenylacetic acid, δ 7.2–7.6 ppm for aromatic protons) .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition profiles to distinguish melting points from thermal degradation .

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